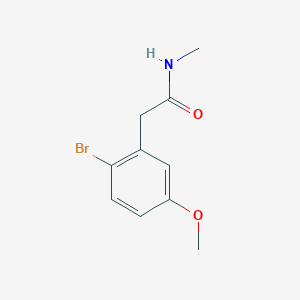

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12-10(13)6-7-5-8(14-2)3-4-9(7)11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSDUGGOZLYHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267899 | |

| Record name | 2-Bromo-5-methoxy-N-methylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005346-97-3 | |

| Record name | 2-Bromo-5-methoxy-N-methylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005346-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-N-methylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide typically involves the following steps:

Bromination: The starting material, 2-methoxyphenylacetic acid, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.

Amidation: The brominated intermediate is then reacted with methylamine to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-(2-Bromo-5-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

- Nucleophiles (e.g., amines, thiols)

- Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

- Reducing agents (e.g., lithium aluminum hydride)

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide serves as a building block in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

While direct research on the biological activity of this specific compound is limited, similar compounds have shown promising pharmacological properties. Potential areas of interest include:

- Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities.

- Anticancer Activity : The presence of halogens and methoxy groups is frequently associated with enhanced anticancer properties.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of structurally related compounds demonstrated that halogenated derivatives exhibited significant inhibition against various bacterial strains. The potential for this compound to exhibit similar effects warrants further investigation.

Case Study 2: Drug Design

In drug design, compounds like this compound can be evaluated for their interaction with biological targets such as enzymes or receptors. Preliminary docking studies suggest that its unique structure may allow for favorable binding interactions, enhancing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups on the phenyl ring significantly affects its electronic properties, making it a valuable intermediate in various chemical reactions. These structural features allow it to participate in the formation of a wide range of drugs and materials with potential pharmacological and technological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key Observations:

- Substituent Position: The position of bromine significantly impacts electronic properties. For example, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide has a para-bromo substituent, which may alter π-π stacking interactions compared to the ortho-bromo in the target compound.

- Functional Groups: The nitro group in 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide introduces strong electron-withdrawing effects, reducing basicity and increasing polarity compared to the methoxy group in the target.

- Linker Modifications: Compounds like N-{2-[(2-bromo-5-methoxyphenyl)amino]ethyl}acetamide feature an ethylamino spacer, which may enhance flexibility and receptor-binding kinetics compared to the rigid phenyl-acetamide linkage in the target.

Physicochemical Properties

Key Observations:

- The target compound’s calculated XLogP3 (~2.1) suggests moderate lipophilicity, balancing solubility and membrane permeability.

- The nitro-substituted analog has a lower XLogP3 (1.7), reflecting increased polarity, which may reduce blood-brain barrier penetration but improve aqueous solubility.

Biological Activity

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, with a focus on its antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12BrNO2

- CAS Number : 1005346-97-3

The presence of the bromine atom and methoxy group on the aromatic ring is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of similar compounds, revealing that certain analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating effective antimicrobial potential compared to standard antibiotics .

| Compound Type | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| This compound | 40 | 60 |

| Ceftriaxone (reference) | 0.1 | 4 |

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines. One study reported that specific analogs exhibited IC50 values below 50 µM, suggesting their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells, mediated through the modulation of key signaling pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways by influencing mitochondrial membrane potential and caspase activation.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a significant effect on multi-drug resistant strains, outperforming some conventional antibiotics.

- Anticancer Studies : Research involving human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 25 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling 2-bromo-5-methoxybenzyl bromide with N-methylacetamide via nucleophilic substitution. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Employing catalysts like potassium carbonate to enhance reactivity.

- Monitoring reaction progress via TLC or HPLC to identify optimal quenching times.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can exceed 70% with precise stoichiometric control and inert atmosphere .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >98% purity. UV detection at 254 nm is standard .

- Structural Confirmation :

- 1H/13C NMR : Compare chemical shifts (e.g., δ ~2.8 ppm for N–CH3, δ ~3.8 ppm for OCH3, aromatic protons at δ 6.5–7.5 ppm) with reference spectra .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 286.0 (C10H11BrNO2+) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles between aromatic and acetamide groups. Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Assays : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs using identical bacterial strains and growth media .

- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1% in cell-based assays) and purity discrepancies.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial IC50 values) to identify outliers and validate trends .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) at the 2-bromo position. Replace N–CH3 with bulkier substituents (e.g., cyclopropyl) to probe steric effects .

- Biological Testing : Evaluate inhibitory activity against target enzymes (e.g., HIV-1 integrase) using fluorescence polarization assays. Correlate activity with Hammett σ values or LogP .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., HIV-1 integrase). Validate with MD simulations (NAMD, GROMACS) to assess stability over 100 ns trajectories .

- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict bioavailability .

Q. How can advanced spectroscopic techniques (e.g., XPS/NEXAFS) elucidate electronic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.